molecular formula C15H12O B188705 Phenanthren-3-ylmethanol CAS No. 22863-78-1

Phenanthren-3-ylmethanol

Cat. No. B188705
CAS RN: 22863-78-1
M. Wt: 208.25 g/mol
InChI Key: ZZQZUVCQAOXDCD-UHFFFAOYSA-N
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Description

Phenanthren-3-ylmethanol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . Phenanthrene consists of three fused benzene rings . It is used to make dyes, plastics, pesticides, explosives, and drugs .


Molecular Structure Analysis

Phenanthren-3-ylmethanol, as a derivative of phenanthrene, likely shares its structural characteristics. Phenanthrene’s three fused rings are angled . The molecular structure can be visualized using tools like MolView .


Chemical Reactions Analysis

Phenanthrene, the parent compound of Phenanthren-3-ylmethanol, undergoes various reactions. These include nitration with concentrated nitric acid, sulphonation with concentrated sulphuric acid, and bromination with chlorine . It also undergoes oxidation to phenanthrenequinone with chromic acid .

Scientific Research Applications

  • Phenanthrene, a related compound to Phenanthren-3-ylmethanol, has been used to analyze the effect of sorption on the bioavailability of polycyclic aromatic hydrocarbons (PAHs), focusing on sorption to mineral-associated humic acid. The study found that phenanthrene mineralization was enhanced upon sorption to mineral-humic acid complexes (Laor, Strom, & Farmer, 1999).

  • Another study distinguished between binding and sorption to dissolved and mineral-associated humic acid, using phenanthrene as a model substrate. The research emphasized the need for detailed sorption study before conducting bioavailability experiments (Laor, Farmer, Aochi, & Strom, 1998).

  • The relationship between organic matter content of soil and the sequestration of phenanthrene was investigated, demonstrating that organic matter content is a major determinant of sequestration (Nam, Chung, & Alexander, 1998).

  • The impacts of Pantoea agglomerans strain and cation-modified clay minerals on the adsorption and biodegradation of phenanthrene were explored, highlighting the potential contribution of microorganisms and minerals in removing PAHs in model systems (Tao, Zhao, Gao, Wang, & Jia, 2018).

  • A study reported the use of perylene-3-ylmethanol fluorescent organic nanoparticles as a drug delivery system, highlighting its potential in photoregulated anticancer drug release (Jana, Devi, Maiti, & Singh, 2012).

  • The degradation of phenanthrene by Trametes versicolor and its laccase was investigated, focusing on the biodegradation process in various environments (Han, Choi, & Song, 2004).

properties

IUPAC Name

phenanthren-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQZUVCQAOXDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364832
Record name phenanthren-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthren-3-ylmethanol

CAS RN

22863-78-1
Record name phenanthren-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Vlassova - 2015 - papyrus.bib.umontreal.ca
The present work describes the development of a visible-light-mediated method for the synthesis of helicenes. The conditions for the formation of [5]helicene were established in a batch …
Number of citations: 3 papyrus.bib.umontreal.ca
P Ravat, P Ribar, M Rickhaus… - The Journal of …, 2016 - ACS Publications
Neutral open-shell molecules, in which spin density is delocalized through a helical conjugated backbone, hold promise as models for investigating phenomena arising from the …
Number of citations: 34 pubs.acs.org

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